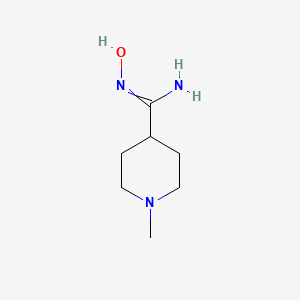
Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate: is an organic compound that belongs to the class of dihydropyridines It is characterized by a pyridine ring that is partially hydrogenated and substituted with a methyl ester group at the fourth position, a butyl group at the first position, and a keto group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.
Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride can facilitate substitution reactions.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various alkyl or aryl-substituted dihydropyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: The compound’s structure is similar to that of certain calcium channel blockers, making it a candidate for research in cardiovascular medicine. It is investigated for its potential to modulate calcium ion flow in cardiac and smooth muscle tissues.
Industry: In the chemical industry, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it is hypothesized to interact with calcium channels, similar to other dihydropyridine derivatives. The compound may bind to the L-type calcium channels, inhibiting the influx of calcium ions into cells, which can lead to vasodilation and reduced blood pressure.
Vergleich Mit ähnlichen Verbindungen
- Methyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate
- 1-Methyl-2-oxo-1,2-dihydro-4-pyridinecarboxylic acid
Uniqueness: Methyl 1-butyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unique due to the presence of the butyl group at the first position, which can influence its lipophilicity and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Eigenschaften
Molekularformel |
C11H15NO3 |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
methyl 1-butyl-2-oxopyridine-4-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-3-4-6-12-7-5-9(8-10(12)13)11(14)15-2/h5,7-8H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
WDECAAODBGSTAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=CC(=CC1=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11818051.png)








